molecular formula C31H50O4 B1151699 methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate CAS No. 263844-79-7

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

Cat. No.: B1151699
CAS No.: 263844-79-7
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Description

Methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a complex organic compound with a unique structure. It is characterized by multiple chiral centers and a polycyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]chrysene core and subsequent functionalization. The synthetic route typically starts with simpler organic molecules that undergo a series of reactions such as cyclization, hydroxylation, and esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to facilitate the complex transformations required.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.

    Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique polycyclic structure and multiple chiral centers. Similar compounds include:

    Steroids: Share a similar polycyclic framework but differ in functional groups and biological activity.

    Terpenoids: Have similar structural complexity but vary in their biosynthetic origins and applications.

    Polycyclic aromatic hydrocarbons: Similar in having multiple fused rings but differ significantly in their chemical properties and reactivity.

This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24?,25+,28-,29+,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBDDJDCLTYODS-POXQFGHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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